1-(Furan-2-yl)-3-(2-hydroxy-4-methoxyphenyl)propane-1,3-dione
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Overview
Description
1-(Furan-2-yl)-3-(2-hydroxy-4-methoxyphenyl)propane-1,3-dione is an organic compound that features both furan and phenyl groups. Compounds with such structures are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-yl)-3-(2-hydroxy-4-methoxyphenyl)propane-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with furan and a substituted benzaldehyde.
Condensation Reaction: The furan ring is coupled with the benzaldehyde derivative through a condensation reaction, often using a base catalyst such as sodium hydroxide.
Cyclization: The intermediate product undergoes cyclization to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch Processing: Small-scale synthesis in laboratory settings.
Continuous Flow Chemistry: For larger-scale production, continuous flow reactors may be used to improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-yl)-3-(2-hydroxy-4-methoxyphenyl)propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structure.
Industry: Applications in materials science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)-3-(2-hydroxy-4-methoxyphenyl)propane-1,3-dione involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-yl)-3-phenylpropane-1,3-dione: Lacks the hydroxy and methoxy groups.
1-(Thiophen-2-yl)-3-(2-hydroxy-4-methoxyphenyl)propane-1,3-dione: Contains a thiophene ring instead of a furan ring.
Uniqueness
1-(Furan-2-yl)-3-(2-hydroxy-4-methoxyphenyl)propane-1,3-dione is unique due to the presence of both furan and phenyl groups, along with hydroxy and methoxy substituents, which may confer unique chemical and biological properties.
Properties
CAS No. |
6344-89-4 |
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Molecular Formula |
C14H12O5 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
1-(furan-2-yl)-3-(2-hydroxy-4-methoxyphenyl)propane-1,3-dione |
InChI |
InChI=1S/C14H12O5/c1-18-9-4-5-10(11(15)7-9)12(16)8-13(17)14-3-2-6-19-14/h2-7,15H,8H2,1H3 |
InChI Key |
WFGCQSISQODKGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CC(=O)C2=CC=CO2)O |
Origin of Product |
United States |
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